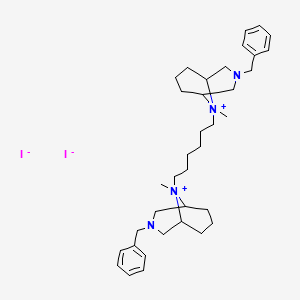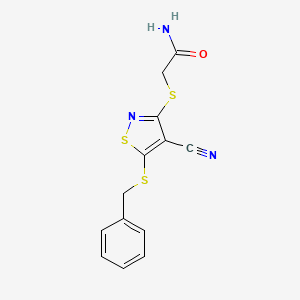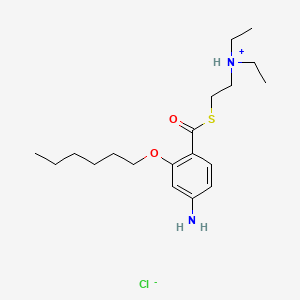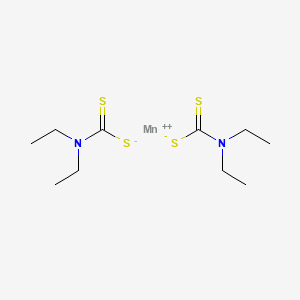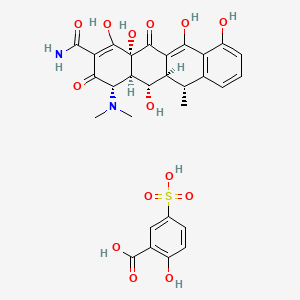
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid. This compound is known for its pharmacodynamic actions, particularly its coronary vasodilation activity, which increases coronary blood flow . It is used in various scientific research applications due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with dimethylaminoethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as isopropanol . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The use of palladium-carbon catalysts is common in industrial settings to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It acts as a muscarinic antagonist and spasmolytic, providing symptomatic relief in conditions associated with muscle control in the bladder . The compound exerts its effects by blocking muscarinic receptors, leading to relaxation of smooth muscles and increased blood flow .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-piperidinoethyl 3-methylflavone-8-carboxylate
- Diethylaminoethyl 3-methylflavone-8-carboxylate
- Morpholinoethyl 3-methylflavone-8-carboxylate
Uniqueness
Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is unique due to its specific pharmacodynamic actions, particularly its ability to increase coronary blood flow. This makes it a valuable compound in the treatment of cardiovascular conditions .
Propriétés
Numéro CAS |
3468-03-9 |
|---|---|
Formule moléculaire |
C21H22ClNO4 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
dimethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H21NO4.ClH/c1-14-18(23)16-10-7-11-17(21(24)25-13-12-22(2)3)20(16)26-19(14)15-8-5-4-6-9-15;/h4-11H,12-13H2,1-3H3;1H |
Clé InChI |
QFJMLRAUJHSEOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






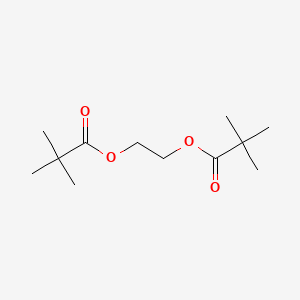
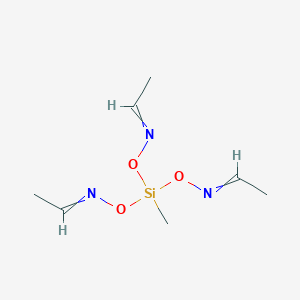
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

